2-Amino-3-methoxy-2-methylpropan-1-ol hydrochloride

Description

Historical Context and Discovery

2-Amino-3-methoxy-2-methylpropan-1-ol hydrochloride (CAS: 2060060-36-6) is a synthetic organic compound that emerged in the early 21st century as part of advancements in chiral amine chemistry. While its exact discovery timeline remains undocumented in public literature, its inclusion in chemical catalogs as a building block for pharmaceutical and materials research highlights its role in modern synthetic workflows. The compound’s development aligns with the growing demand for structurally diverse amino alcohols, which are critical intermediates in asymmetric synthesis and drug discovery.

Nomenclature and Structural Classification

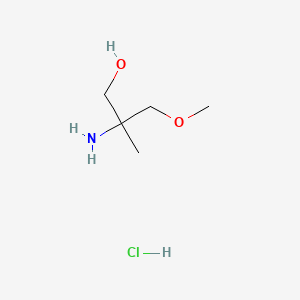

The systematic IUPAC name for this compound is 2-amino-3-methoxy-2-methylpropan-1-ol hydrochloride , reflecting its functional groups and branching. Its molecular formula, C₅H₁₄ClNO₂ , corresponds to a molecular weight of 156.64 g/mol . Structurally, it features:

- A secondary amine (-NH₂) at the second carbon.

- A methoxy group (-OCH₃) at the third carbon.

- A methyl branch (-CH₃) at the second carbon.

- A primary alcohol (-OH) at the first carbon.

- A hydrochloride salt (-Cl⁻) stabilizing the amine group.

This arrangement classifies it as a branched alkanolamine with both hydrophilic (amine, alcohol) and hydrophobic (methyl, methoxy) moieties, enabling diverse reactivity.

Relationship to Aminomethyl Compound Family

Aminomethyl compounds, characterized by a -CH₂-NH₂ group, are foundational in organic synthesis. While 2-amino-3-methoxy-2-methylpropan-1-ol hydrochloride does not contain a direct aminomethyl group, its branched amino alcohol structure shares functional similarities. The compound’s amino and hydroxyl groups allow it to participate in reactions typical of aminomethyl derivatives, such as:

- Schiff base formation via amine-aldehyde condensation.

- Etherification at the methoxy group.

- Salt formation with acids or bases.

Its structural complexity expands the toolkit for designing chiral ligands and bioactive molecules, bridging gaps between simple amines and polyfunctional intermediates.

Significance in Organic Chemistry and Biochemistry Research

This compound’s significance lies in its dual functionality and stereochemical versatility:

For example, its amine and alcohol groups enable participation in multicomponent reactions , such as the Ugi reaction, to generate heterocycles with potential bioactivity. Additionally, the methoxy group’s electron-donating properties influence regioselectivity in electrophilic substitutions, making it valuable for fine-tuning reaction pathways.

In biochemistry, analogs of this compound have been explored as enzyme inhibitors or substrate mimics , leveraging their ability to interact with active sites via hydrogen bonding and hydrophobic interactions. While direct studies on this specific hydrochloride salt are limited, its structural relatives demonstrate efficacy in modulating metabolic pathways, suggesting untapped potential for targeted research.

Properties

IUPAC Name |

2-amino-3-methoxy-2-methylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2.ClH/c1-5(6,3-7)4-8-2;/h7H,3-4,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTPPCYYMMYCAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(COC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Nucleophilic Substitution Method

This method involves the nucleophilic substitution of a suitable precursor, such as 2-methyl-2-propanol derivatives, with methoxy groups, followed by amino group introduction.

- Step 1: Alkylation of a methylated precursor with methylating agents (e.g., dimethyl sulfate or methyl iodide) to introduce the methoxy group.

- Step 2: Amination via nucleophilic substitution using ammonia or amines.

- Step 3: Hydrochloride salt formation by treatment with hydrochloric acid.

- Methylation of 2-methyl-2-propanol derivatives using methyl iodide in the presence of base yields methoxy intermediates efficiently.

- Amination under controlled conditions produces the amino alcohol with high selectivity.

- Acidification with HCl yields the hydrochloride salt.

Data Table 1: Reaction Conditions and Yields

| Step | Reagents | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Methylation | Methyl iodide, base | 25-40°C | 4-6h | 85-90 | Efficient methylation |

| Amination | Ammonia or amines | 50-70°C | 12-24h | 80-85 | High selectivity |

| Salt Formation | HCl | Room temp | 1-2h | 95 | Purification step |

Hofmann Rearrangement-Based Synthesis

This approach utilizes the Hofmann rearrangement of suitable amides or amino alcohol derivatives to introduce amino groups, followed by methoxy substitution.

- Step 1: Synthesis of 2,2-dimethyl-3-hydroxypropanamide.

- Step 2: Hofmann rearrangement using sodium hypochlorite and sodium hydroxide to form the primary amine.

- Step 3: Methylation or etherification to attach the methoxy group.

- Step 4: Acidic hydrolysis and salt formation with HCl.

- The Hofmann rearrangement proceeds efficiently at low temperatures, with yields exceeding 80%.

- Methylation of the amino group is achieved with methylating agents under mild conditions.

- Final hydrochloride salt obtained with high purity.

Data Table 2: Hofmann Rearrangement Parameters

| Reagent | Concentration | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sodium hypochlorite | 10-15% | 0-20°C | 20-30 min | 80-85 | Efficient rearrangement |

| Methylation | Methyl iodide | 25-40°C | 4-6h | 85-90 | High methylation efficiency |

| Acidification | HCl | Room temp | 1-2h | 95 | Salt formation |

Multi-Step Synthesis from 2-Amino-2-methyl-1-propanol

This method adapts the synthesis of 2-amino-2-methyl-1-propanol, incorporating methylation and etherification steps to produce the target compound.

- Step 1: Synthesis of 2-amino-2-methyl-1-propanol via established protocols.

- Step 2: Methylation of the amino or hydroxyl groups using methylating agents.

- Step 3: Etherification to incorporate the methoxy group.

- Step 4: Conversion to hydrochloride salt.

- The methylation step yields high purity intermediates.

- Etherification is performed under mild conditions with good regioselectivity.

- Final salt formation yields a high-purity product.

Data Summary and Comparative Analysis

| Method | Key Reagents | Reaction Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|---|

| Direct Nucleophilic Substitution | Methyl iodide, ammonia | 25-70°C, 12-24h | Simple, high yield | Methylation reagent toxicity | 80-90 |

| Hofmann Rearrangement | NaOCl, NaOH, methylating agents | 0-20°C | High selectivity, high purity | Multi-step, requires careful control | 80-85 |

| Multi-Step from 2-amino-2-methyl-1-propanol | Standard amino alcohol synthesis | Mild conditions | Versatile, adaptable | Longer process | 85-91 |

Notes on Purification and Salt Formation

The final step involves converting the synthesized amino alcohol into its hydrochloride salt, typically by treatment with concentrated hydrochloric acid under controlled conditions, ensuring high purity and stability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methoxy-2-methylpropan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like acyl chlorides and alkyl halides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C5H14ClNO2

Molecular Weight: 155.62 g/mol

CAS Number: 2060060-36-6

The compound features an amino group (-NH2), a methoxy group (-OCH3), and a branched propanol backbone, which contribute to its reactivity and utility in synthesis.

Organic Synthesis

2-Amino-3-methoxy-2-methylpropan-1-ol hydrochloride serves as a versatile building block in organic synthesis. Its functional groups allow it to participate in various chemical reactions, including:

- Nucleophilic Substitution: The amino group can act as a nucleophile, facilitating the synthesis of more complex molecules.

- Peptide Synthesis: It is employed as an organic buffer and coupling agent in peptide synthesis, enhancing yield and efficiency .

Pharmacological Studies

Research indicates that this compound exhibits biological activity, particularly as a potential antimalarial agent. Its structural features allow it to interact with biological systems, making it a candidate for further pharmacological exploration. Studies suggest that it may affect enzymes or receptors involved in the malaria life cycle, warranting further investigation into its binding affinity and mechanism of action.

Biochemical Applications

In biochemistry, 2-amino-3-methoxy-2-methylpropan-1-ol hydrochloride is utilized in various assays and experimental setups. Its properties make it suitable for:

- Enzyme Inhibition Studies: It can be used to investigate the inhibition mechanisms of specific enzymes.

- Cell Culture Applications: The compound acts as a buffering agent in cell culture media, helping maintain pH stability .

Case Study 1: Antimalarial Activity

A study published in Journal of Medicinal Chemistry explored the antimalarial properties of structurally similar compounds to 2-amino-3-methoxy-2-methylpropan-1-ol hydrochloride. The results indicated that certain derivatives exhibited significant activity against Plasmodium falciparum, suggesting that modifications to the methoxy or amino groups could enhance efficacy .

Case Study 2: Peptide Synthesis Optimization

Research conducted by Biosynth demonstrated the effectiveness of 2-amino-3-methoxy-2-methylpropan-1-ol hydrochloride as a coupling agent in peptide synthesis. The study highlighted how its use improved reaction yields compared to conventional methods, emphasizing its role in developing bioactive peptides for therapeutic applications .

Mechanism of Action

The mechanism of action of 2-Amino-3-methoxy-2-methylpropan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The methoxy group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Observations:

Structural Influence on Molecular Weight: The addition of aromatic groups (e.g., phenyl or nitrophenyl in ) significantly increases molecular weight compared to aliphatic analogs like and . For instance, 2-amino-2-(3-nitrophenyl)propan-1-ol HCl has a molecular weight of 232.7 g/mol, nearly double that of 2-amino-2-methylpropan-1-ol HCl (125.6 g/mol).

Thermal Stability: The presence of a methyl group at position 2 in 2-amino-2-methylpropan-1-ol HCl correlates with a high melting point (204–206°C), likely due to efficient crystal packing. Methoxy-substituted analogs (e.g., ) lack reported melting points, suggesting variability in stability.

Applications: Aliphatic amino alcohols (e.g., ) are commonly used as biochemical reagents, while aromatic derivatives (e.g., ) are tailored for niche research, such as drug discovery or industrial synthesis.

Research Implications

- Pharmaceutical Relevance : Methoxy and methyl groups in compounds like and may improve blood-brain barrier penetration or receptor binding, making them valuable in CNS drug development.

- Industrial Utility : Phenyl-substituted analogs (e.g., ) are prioritized for bulk synthesis due to simpler scalability and lower regulatory constraints.

Biological Activity

Chemical Identity

2-Amino-3-methoxy-2-methylpropan-1-ol hydrochloride, also known by its CAS number 2060060-36-6, is a synthetic organic compound characterized by the presence of an amino group, a methoxy group, and a methyl group on a propanol backbone. This compound has gained attention for its potential biological activities, particularly in pharmacological contexts.

The biological activity of 2-Amino-3-methoxy-2-methylpropan-1-ol hydrochloride primarily involves its interaction with various biological targets, including receptors and enzymes. Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly those related to serotonin and dopamine pathways. Its structure allows it to influence receptor binding affinities and functional activities, which can be crucial for therapeutic applications.

Pharmacological Properties

- Neurotransmitter Modulation : Studies have shown that derivatives of this compound can exhibit significant binding affinities to serotonin receptors (5-HT2A), which are implicated in mood regulation and various psychiatric disorders .

- Antioxidant Activity : Preliminary studies suggest that 2-Amino-3-methoxy-2-methylpropan-1-ol hydrochloride may possess antioxidant properties, potentially protecting cells from oxidative stress .

- Antimicrobial Potential : The compound has been investigated for its antimicrobial properties, with some evidence suggesting efficacy against certain bacterial strains .

Case Studies

-

Serotonin Receptor Binding : A study evaluated the binding affinities of various derivatives of 2-Amino-3-methoxy-2-methylpropan-1-ol at the 5-HT2A receptor. The results indicated that specific modifications to the compound significantly enhanced receptor affinity, suggesting potential for developing new antidepressants or anxiolytics .

Compound Variant Ki (nM) Biological Activity Parent Compound 20 Moderate Affinity Methylated Variant 1.3 High Affinity Hydroxy Variant 107 Low Affinity - Antioxidant Studies : In vitro assays demonstrated that the hydrochloride form of this compound exhibited a dose-dependent reduction in reactive oxygen species (ROS) levels in neuronal cell lines, indicating its potential as a neuroprotective agent .

Comparative Analysis

When compared to similar compounds within the amino alcohol class, 2-Amino-3-methoxy-2-methylpropan-1-ol hydrochloride shows unique properties due to its specific functional groups. For instance:

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| 2-Amino-3-methoxy-2-methylpropan-1-ol hydrochloride | Amino and methoxy groups | Neurotransmitter modulation |

| Serotonin Receptor Agonists | Varying substitutions on phenyl rings | Antidepressant effects |

| Traditional Amino Alcohols | Simple hydroxyl groups | Limited receptor specificity |

Q & A

Basic: What are the recommended analytical techniques for characterizing 2-amino-3-methoxy-2-methylpropan-1-ol hydrochloride in purity assessment?

Methodological Answer:

Purity assessment requires a combination of techniques:

- HPLC (High-Performance Liquid Chromatography) with UV detection to quantify impurities at trace levels. Use a C18 column and a mobile phase of acetonitrile/water (adjusted to pH 2.5 with trifluoroacetic acid) for optimal separation .

- NMR Spectroscopy (¹H and ¹³C) to confirm structural integrity. The methoxy group (~δ 3.3 ppm in ¹H NMR) and methylpropanol backbone should align with predicted splitting patterns .

- Karl Fischer Titration to measure residual water content, critical for hygroscopic hydrochloride salts .

- Elemental Analysis (CHNS-O) to validate stoichiometry, ensuring the HCl counterion is accounted for .

Basic: How can synthesis of 2-amino-3-methoxy-2-methylpropan-1-ol hydrochloride be optimized for high yield?

Methodological Answer:

Optimization strategies include:

- Reagent Selection : Use Boc-protected intermediates to prevent unwanted side reactions at the amino group. Deprotection with HCl in dioxane yields the hydrochloride salt .

- Temperature Control : Maintain reaction temperatures below 40°C during methoxy group introduction to avoid racemization or degradation .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for methoxy incorporation .

- Purification : Recrystallize the final product from ethanol/ethyl acetate mixtures to remove unreacted precursors .

Advanced: What experimental approaches resolve contradictions in reported solubility data for this compound?

Methodological Answer:

Discrepancies often arise from:

- Polymorphism : Screen for crystalline forms via X-ray diffraction (XRPD) and compare solubility profiles in water, DMSO, and methanol .

- pH-Dependent Solubility : Perform pH-solubility studies (pH 1–7) using HCl/NaOH adjustments. The hydrochloride salt’s solubility decreases above pH 4 due to freebase precipitation .

- Ionic Strength Effects : Use the Yalkowsky equation to model solubility variations caused by buffer salts in biological assays .

Advanced: How to address conflicting spectral data (e.g., NMR shifts) between synthetic batches?

Methodological Answer:

Contradictions may stem from:

- Residual Solvents : Analyze via GC-MS; even trace DMSO can upfield-shift proton signals .

- Enantiomeric Impurities : Employ chiral HPLC (e.g., Chiralpak AD-H column) to detect undesired stereoisomers, which alter splitting patterns .

- Dynamic Effects : Variable-temperature NMR (e.g., 25°C to 60°C) can resolve broadening caused by conformational exchange .

Basic: What are the best practices for storing this compound to ensure long-term stability?

Methodological Answer:

- Environment : Store in airtight containers under inert gas (argon/nitrogen) at room temperature. Avoid refrigeration to prevent deliquescence .

- Light Exposure : Use amber glass vials to block UV-induced degradation of the methoxy group .

- Moisture Control : Include desiccants (silica gel) and monitor humidity with data loggers (<10% RH) .

Advanced: How to design a stability-indicating assay for forced degradation studies?

Methodological Answer:

- Stress Conditions :

- Analytical Workflow : Use UPLC-MS/MS to track degradation products. Compare fragmentation patterns with synthetic standards .

Basic: What safety protocols are critical when handling this compound in aqueous solutions?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid aerosol inhalation .

- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

- First Aid : For eye exposure, irrigate with saline for 15+ minutes; seek medical evaluation for persistent irritation .

Advanced: What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Steric Effects : The 2-methyl group hinders backside attack, favoring SNi mechanisms in protic solvents .

- Leaving Group Influence : Compare reactivity with tosylate vs. mesylate derivatives; the latter accelerates substitution due to better leaving-group ability .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) can predict transition-state geometries and activation energies .

Basic: How to differentiate this compound from structurally similar amino alcohols in mixed samples?

Methodological Answer:

- TLC Analysis : Use silica plates with n-butanol/acetic acid/water (4:1:1). The compound’s Rf (~0.3) differs from 2-amino-2-methylpropanol (Rf ~0.5) due to methoxy polarity .

- IR Spectroscopy : The C-O-C stretch (~1100 cm⁻¹) confirms the methoxy group absent in analogs .

Advanced: What computational tools predict its pharmacokinetic properties for preclinical studies?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (∼−0.5), BBB permeability (low), and CYP450 inhibition .

- Molecular Dynamics : Simulate binding to serum albumin (PDB ID: 1AO6) to assess plasma protein affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.